3-Bromo-4-methoxy-2-methylpyridine

Description

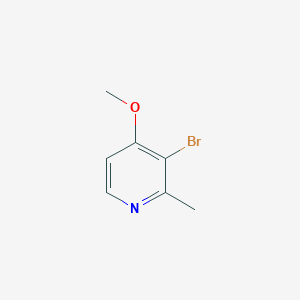

3-Bromo-4-methoxy-2-methylpyridine is a halogenated pyridine derivative characterized by a bromine atom at position 3, a methoxy group at position 4, and a methyl group at position 2 of the pyridine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing bromine and electron-donating methoxy groups to modulate reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

3-bromo-4-methoxy-2-methylpyridine |

InChI |

InChI=1S/C7H8BrNO/c1-5-7(8)6(10-2)3-4-9-5/h3-4H,1-2H3 |

InChI Key |

ZJTLPLSBZUIULV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1Br)OC |

Origin of Product |

United States |

Scientific Research Applications

3-Bromo-4-methoxy-2-methylpyridine is widely used in scientific research due to its versatility in chemical reactions. It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its applications extend to various fields such as:

Chemistry: Used in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

Biology: Employed in the study of biological systems and as a precursor for bioactive molecules.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Bromo-4-methoxy-2-methylpyridine is similar to other brominated pyridines, such as 4-bromo-2-methoxy-3-methylpyridine and 3-bromo-2-methoxy-4-methylpyridine. These compounds differ in the position of the bromine and methoxy groups on the pyridine ring, which affects their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and utility in various reactions.

Comparison with Similar Compounds

3-Bromo-2-methoxy-4-methylpyridine (CAS 717843-51-1)

- Structural Differences : Methoxy group at position 2 instead of 4; methyl at position 4 instead of 2.

- Safety data indicate similar hazards (e.g., inhalation risks), but first-aid protocols emphasize oxygen administration for respiratory distress .

- Similarity Score : 0.76 (compared to the target compound) .

4-Bromo-2-methoxy-3-methylpyridine (CAS 112197-12-3)

- Structural Differences : Bromine at position 4; methyl at position 3.

- Impact : The bromine’s position adjacent to the methoxy group may increase steric and electronic effects, influencing regioselectivity in coupling reactions. This compound is explicitly used as a pharmaceutical intermediate, suggesting biological relevance .

- Similarity Score : 0.84 .

Substituent Variants

2-Bromo-3-methylpyridine (CAS 3430-17-9)

3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine (CAS 1211521-34-4)

- Structural Differences : Trifluoromethyl group replaces the methyl at position 4.

- Impact : The electron-withdrawing trifluoromethyl group enhances stability against oxidation but may reduce nucleophilic aromatic substitution rates. Applications focus on medicinal chemistry due to fluorine’s metabolic resistance .

Comparative Data Table

Key Research Findings

Reactivity Trends : Bromine at position 3 (as in the target compound) facilitates cross-coupling reactions more effectively than at position 4, as seen in higher yields for Suzuki-Miyaura reactions .

Safety Profiles: Compounds with methoxy groups (e.g., 3-Bromo-2-methoxy-4-methylpyridine) require stringent respiratory protection due to inhalation hazards, whereas non-methoxy analogs like 2-Bromo-3-methylpyridine pose fewer acute risks .

Pharmaceutical Potential: Methoxy and methyl groups enhance lipid solubility, improving blood-brain barrier penetration, as observed in analogs like 4-Bromo-2-methoxy-3-methylpyridine .

Preparation Methods

Electrophilic Bromination

Direct bromination using Br₂ in acidic media is effective for activated pyridines. However, regioselectivity challenges arise with methoxy and methyl groups due to competing directing effects.

Diazotization-Based Bromination

As demonstrated in patents and, diazotization offers superior regiocontrol. The amine group directs bromination to the meta position, ensuring precise functionalization. For this compound, this method would require:

- A 3-amino-4-methoxy-2-methylpyridine precursor.

- Careful temperature control (–10°C to 0°C) to prevent side reactions.

Challenges and Optimization Opportunities

- Regioselectivity : Competing directing effects of methoxy (para/ortho) and methyl (ortho) groups may necessitate protective group strategies.

- Catalyst Efficiency : Pd/C and Raney Ni catalysts require strict moisture control to maintain activity.

- Solvent Selection : Methanol and ethyl acetate are preferred for their compatibility with hydrogenation and extraction steps.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.